molecular formula C20H16BrN3O2 B2968743 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326895-44-6

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2968743
CAS No.: 1326895-44-6
M. Wt: 410.271
InChI Key: GMOUJNLVAMAQPR-UHFFFAOYSA-N
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Description

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a heterocyclic compound that contains a quinoline core, an oxadiazole ring, and a bromophenyl group

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-oxadiazoles, have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Mode of Action

It is known that 1,3,4-oxadiazoles, which are part of the compound’s structure, interact with their targets to exert their biological effects . The specific interactions would depend on the target molecule and the environment in which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-oxadiazoles , it can be inferred that multiple pathways could potentially be affected, leading to various downstream effects.

Result of Action

Based on the known activities of 1,3,4-oxadiazoles , it can be inferred that the compound could potentially have a range of effects, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic effects.

Preparation Methods

The synthesis of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one include:

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2/c1-2-11-24-12-16(18(25)15-5-3-4-6-17(15)24)20-22-19(23-26-20)13-7-9-14(21)10-8-13/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOUJNLVAMAQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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